Technical Whitepaper: D-Glucose-2-13C-2-d [CAS 83379-46-8]
Technical Whitepaper: D-Glucose-2-13C-2-d [CAS 83379-46-8]
Topic: CAS 83379-46-8 D-Glucose-2-13C-2-C-d technical data sheet Content Type: In-depth Technical Guide
Advanced Dual-Isotopologue for Metabolic Flux Analysis & Kinetic Isotope Effect Studies
Executive Summary
D-Glucose-2-13C-2-d (CAS 83379-46-8) is a specialized stable isotope tracer featuring a dual-labeling pattern: a Carbon-13 nucleus at the C2 position and a Deuterium (
This specific isotopologue is a high-precision tool for Metabolic Flux Analysis (MFA) . Unlike single-labeled glucose, this compound allows researchers to simultaneously trace carbon backbone fate (via
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | D-Glucose-2- |
| CAS Number | 83379-46-8 |
| Molecular Formula | |
| Molecular Weight | 182.17 g/mol (approx.)(Standard Glucose: 180.16 + 1.003 ( |
| Isotopic Enrichment | |
| Chemical Purity | |
| Solubility | Highly soluble in water, aqueous buffers, and DMSO. |
| Appearance | White to off-white crystalline powder. |
| Storage | -20°C, desiccated. Hygroscopic. |
Structural Visualization
The label is located at the C2 methine group.
- C at C2: Provides a permanent NMR/MS tag for the carbon skeleton.
-
Deuterium at C2: Provides a transient tag sensitive to proton exchange reactions (specifically PGI).
Mechanistic Applications
The "Dual-Trace" Advantage
The primary utility of D-Glucose-2-
-
Glycolytic Carbon Tracing (
C Fate):-
In glycolysis, Glucose
Pyruvate. -
The C2 of Glucose becomes the Carbonyl Carbon (C2) of Pyruvate.
-
This
C label is retained throughout glycolysis and the TCA cycle entry (as the carbonyl of Acetyl-CoA is lost, but C2 of pyruvate becomes C1 of Acetyl-CoA? Correction: Pyruvate C1 is carboxyl (lost). Pyruvate C2 (Carbonyl) becomes Acetyl-CoA C1 (Carbonyl). Pyruvate C3 (Methyl) becomes Acetyl-CoA C2 (Methyl). Thus, the label persists into Citrate).
-
-
Probing Phosphoglucoisomerase (PGI) Reversibility (
H Fate):-
Reaction: Glucose-6-Phosphate (G6P)
Fructose-6-Phosphate (F6P). -
Mechanism: The conversion involves the abstraction of the proton (or Deuterium) at C2 to form an enediol intermediate.
-
The Critical Exchange: During this intermediate phase, the C2 proton/deuteron is exchangeable with the cellular solvent (H
O). -
Outcome: If PGI is highly reversible (equilibrium), the Deuterium is lost to the water pool. If PGI flux is unidirectional (tightly coupled), the Deuterium may be retained (though exchange is usually rapid).
-
Application: By measuring the ratio of
C (conserved) to Deuterium (lost) in downstream metabolites (like Lactate or Alanine), researchers can quantify the extent of PGI equilibration relative to glycolytic flux.
-
Kinetic Isotope Effects (KIE)
The presence of Deuterium at C2 introduces a Primary Kinetic Isotope Effect on the PGI reaction. The C-D bond is stronger than the C-H bond, potentially slowing the G6P
-
Identify if PGI is a rate-limiting step under specific perturbed conditions.
-
Elucidate the precise transition state structure of novel isomerase inhibitors.
Experimental Workflow & Protocols
Metabolic Labeling in Cell Culture
Objective: Trace glucose fate and PGI exchange in mammalian cells.
-
Media Preparation:
-
Prepare glucose-free DMEM or RPMI base medium.
-
Supplement with 10% dialyzed FBS (to remove background glucose).
-
Add D-Glucose-2-
C-2-d to a final concentration of 5-25 mM (matching physiological or pathological conditions). -
Note: Ensure the media is sterile filtered (0.22
m).
-
-
Incubation:
-
Seed cells and allow attachment (24h).
-
Wash cells 2x with PBS.
-
Add the labeled medium.
-
Incubate for steady-state (e.g., 24-48h) or kinetic timepoints (e.g., 15, 30, 60 min).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing with ice-cold saline.
-
Add extraction solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Scrape cells and transfer to tubes.
-
Vortex and centrifuge (14,000 x g, 10 min, 4°C).
-
Collect supernatant (metabolites) and dry under nitrogen or vacuum.
-
Analytical Detection (NMR vs. MS)
| Method | Detection Target | Insight |
| Direct detection of C2 resonance. | Coupling Pattern: The C2 signal will appear as a 1:1:1 triplet due to | |
| LC-MS/MS | Mass shift (M+1 vs M+2). | M+2: Intact Glucose/G6P (retains |
Visualization: Metabolic Fate Diagram
The following diagram illustrates the differential fate of the Carbon-13 label versus the Deuterium label during the first steps of glycolysis.
Caption: Differential fate of 13C and Deuterium labels at the Phosphoglucoisomerase (PGI) step. The 13C label tracks carbon flow to F6P, while the Deuterium label is largely exchanged with cellular water, serving as a marker for enzymatic reversibility.
Handling & Stability Guide
Stability
-
Hygroscopicity: The compound is hygroscopic. Exposure to ambient air will result in water absorption, altering the effective weight for molar calculations.
-
Isotopic Stability: The C-D bond at position 2 is chemically stable in solid form and neutral solution. However, avoid high pH (>8.5) or high temperatures in aqueous solution for prolonged periods, as this can catalyze proton-deuterium exchange even without enzymes (keto-enol tautomerism).
Storage Protocol
-
Arrival: Store immediately at -20°C.
-
Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Re-sealing: Flush with inert gas (Argon or Nitrogen) before re-capping. Use Parafilm to seal.
References
-
Katz, J., & Walspa, A. (1981). Pentose cycle and recycling of carbons into glucose. Methods in Enzymology , 72, 358-405. Link
- Foundational text on using C2-labeled glucose to trace PGI exchange and pentose cycle activity.
- Wolfe, R. R. (1992). Radioactive and Stable Isotope Tracers in Biomedicine: Principles and Practice of Kinetic Analysis. Wiley-Liss.
- Lewis, C., et al. (2014). Tracing Metabolic Flux with Stable Isotopes. Nature Protocols, 9, 23-40. Modern protocols for MS-based metabolic flux analysis using multi-labeled glucose tracers.
-
Topper, Y. J. (1957). On the mechanism of action of phosphoglucoisomerase and phosphomannoisomerase. Journal of Biological Chemistry , 225, 419-429. Link
- Classic mechanistic study establishing the proton exchange
